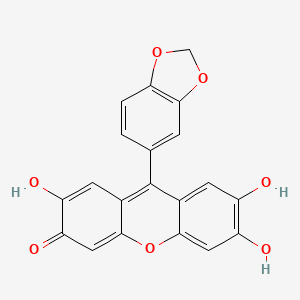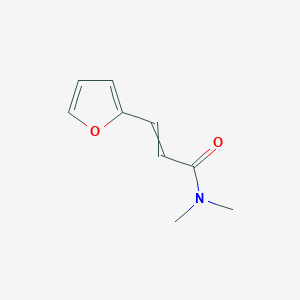
3-(Furan-2-yl)-N,N-dimethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-N,N-dimethylprop-2-enamide: is an organic compound featuring a furan ring attached to a prop-2-enamide moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide typically involves the condensation of furan-2-carbaldehyde with N,N-dimethylacetamide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of Lewis acids.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: 3-(Furan-2-yl)-N,N-dimethylpropanamide.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer studies .
Medicine: The compound and its derivatives are explored for their pharmacological properties, including anti-inflammatory and analgesic effects. Research is ongoing to develop new therapeutic agents based on this scaffold .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins with unique properties .
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
3-(Furan-2-yl)prop-2-enamide: Lacks the N,N-dimethyl substitution, leading to different chemical and biological properties.
3-(Thiophen-2-yl)-N,N-dimethylprop-2-enamide:
3-(Pyridin-2-yl)-N,N-dimethylprop-2-enamide: Features a pyridine ring, which can engage in different types of interactions compared to the furan ring.
Uniqueness: The presence of the furan ring in 3-(Furan-2-yl)-N,N-dimethylprop-2-enamide imparts unique electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse applications. Its ability to undergo various chemical transformations and interact with biological targets highlights its potential in multiple research areas .
Propriétés
Numéro CAS |
111252-81-4 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-(furan-2-yl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C9H11NO2/c1-10(2)9(11)6-5-8-4-3-7-12-8/h3-7H,1-2H3 |
Clé InChI |
QKBTWUHOINANFF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
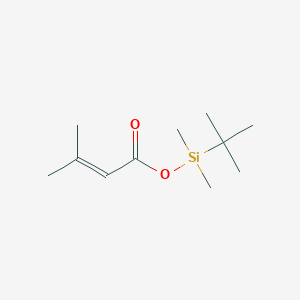
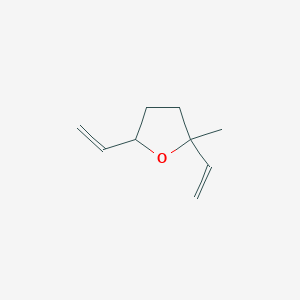
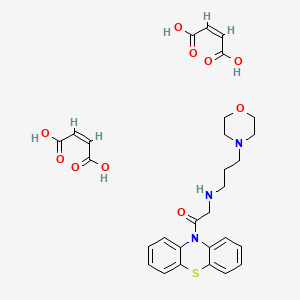

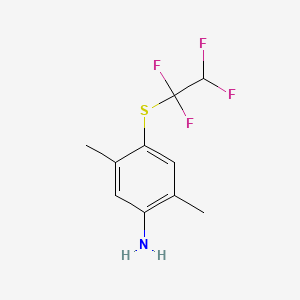

![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)

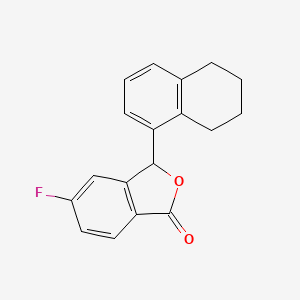
![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
